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molecular formula C7H6BrNO4S B1612147 Ethyl 5-bromo-4-nitrothiophene-2-carboxylate CAS No. 2160-52-3

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate

Cat. No. B1612147
M. Wt: 280.1 g/mol
InChI Key: QVUTZAIXJIKBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440954B2

Procedure details

A solution of ethyl 5-bromo-4-nitrothiophene-2-carboxylate (Int. 40) (500 mg, 1.785 mmol) in MeOH (35 ml) was hydrogenated in a continuous-flow hydrogenation reactor (H-Cube apparatus) (flow rate: 1.0 ml/min, Temp: 50° C., H2 pressure: 20 bar). The solvent was evaporated affording ethyl 4-aminothiophene-2-carboxylate (Int. 41) which was used without any additional purification (350 mg, MS/ESI+172.1 [MH]+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][C:3]=1[N+:12]([O-])=O>CO>[NH2:12][C:3]1[CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[S:6][CH:2]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(S1)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(H-Cube apparatus) (flow rate: 1.0 ml/min, Temp: 50° C., H2 pressure: 20 bar)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(SC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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